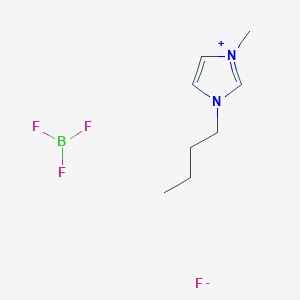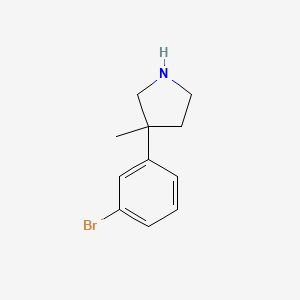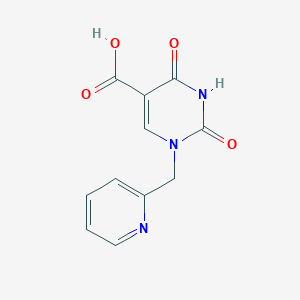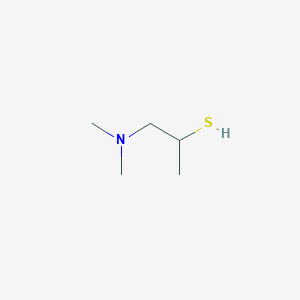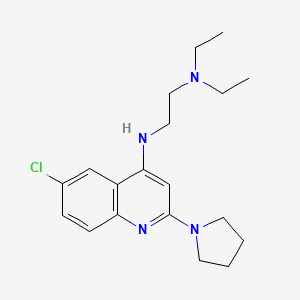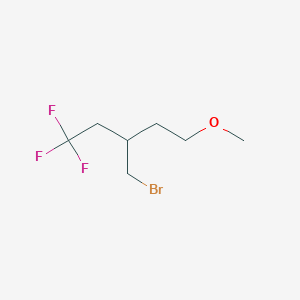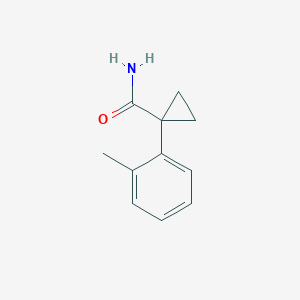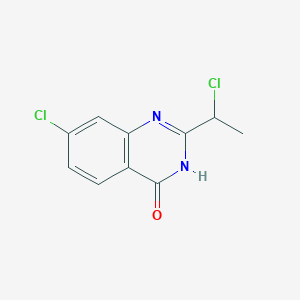
7-chloro-2-(1-chloroethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-2-(1-chloroethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(1-chloroethyl)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-chloro-2-(1-chloroethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone core.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, fused ring systems, and derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 7-chloro-2-(1-chloroethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
2-chloroquinazolin-4(3H)-one: Lacks the 1-chloroethyl group, resulting in different reactivity and biological activity.
7-chloroquinazolin-4(3H)-one: Similar structure but without the 1-chloroethyl group, leading to variations in chemical properties and applications.
2-(1-chloroethyl)quinazolin-4(3H)-one:
Uniqueness
7-chloro-2-(1-chloroethyl)quinazolin-4(3H)-one is unique due to the presence of both the 7-chloro and 1-chloroethyl groups, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H8Cl2N2O |
|---|---|
分子量 |
243.09 g/mol |
IUPAC名 |
7-chloro-2-(1-chloroethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-5(11)9-13-8-4-6(12)2-3-7(8)10(15)14-9/h2-5H,1H3,(H,13,14,15) |
InChIキー |
FVDQTSJJIWDARL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


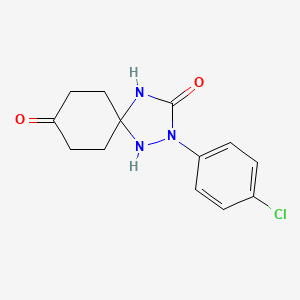
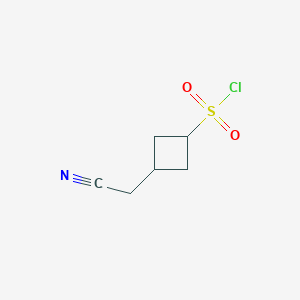
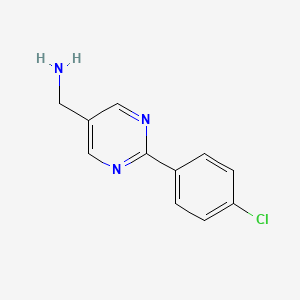
![3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14865030.png)
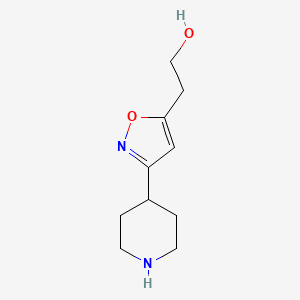
![[(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B14865036.png)
